molecular formula C12H8IN B187380 3-iodo-9H-carbazole CAS No. 16807-13-9

3-iodo-9H-carbazole

Cat. No.: B187380
CAS No.: 16807-13-9
M. Wt: 293.1 g/mol
InChI Key: OYIGWMXXIFYAGD-UHFFFAOYSA-N
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Description

3-Iodo-9H-carbazole is a chemical compound that belongs to the class of carbazole derivatives. Carbazoles are nitrogen-containing heterocyclic compounds known for their aromatic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodo-9H-carbazole can be synthesized through several methods. One common approach involves the iodination of carbazole using iodine and an oxidizing agent such as sodium iodate. The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature. The general reaction scheme is as follows:

Carbazole+Iodine+Sodium IodateThis compound\text{Carbazole} + \text{Iodine} + \text{Sodium Iodate} \rightarrow \text{this compound} Carbazole+Iodine+Sodium Iodate→this compound

Another method involves the palladium-catalyzed cross-coupling reaction of 3-bromo-9H-carbazole with an iodinating agent. This method provides a high yield of the desired product under mild conditions .

Industrial Production Methods

For industrial-scale production, the iodination of carbazole is often carried out in large reactors with precise control over temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The reaction mixture is typically purified using column chromatography or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: Various substituted carbazoles depending on the nucleophile used.

    Oxidation: Carbazole-3,6-dione.

    Reduction: 9H-carbazole.

Mechanism of Action

The mechanism of action of 3-iodo-9H-carbazole depends on its application. In organic electronics, its role as a charge transport material involves the movement of electrons or holes through the conjugated system of the carbazole ring. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets vary depending on the specific derivative and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-9H-carbazole is unique due to the presence of the iodine atom, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific electronic and photophysical properties .

Properties

IUPAC Name

3-iodo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIGWMXXIFYAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394929
Record name 3-iodo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16807-13-9
Record name 3-Iodocarbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16807-13-9
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Record name 3-iodo-9H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodocarbazole
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Synthesis routes and methods I

Procedure details

To an ethanol solution (500 mL) of carbazole (2.50 g, 15.0 mmol), NaIO4 (0.80 g, 3.75 mmol) and I2 (1.89 g, 7.45 mmol) were added in this order, and then an ethanol solution (100 mL) of H2SO4 (1.60 mL, 30.0 mmol) was added thereto. The reaction solution was heated to reflux for one hour at 65° C. Disappearance of the raw materials was confirmed by TLC (HexH:AcOEt=4:1), and an ethanol solution (100 mL) of NaOH (1.4 g) was added thereto to neutralize the reaction solution. Ethanol was removed, and then the reaction solution was extracted two times with chloroform and washed two times with water. The organic phase was dried over Na2SO4, and the solvent was removed. The residue was purified by column chromatography (HexH:AcOEt=4:1), and compound (1) (3.06 g, 70%) was obtained as a white powder. Thus, 3,6-diiodocarbazole (0.47 g, 7.5%) was obtained as a white powder.
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaIO4
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.4 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
70%

Synthesis routes and methods II

Procedure details

To an ethanol solution (500 mL) of carbazole (2.50 g, 15.0 mmol), NaIO4 (0.80 g, 3.75 mmol) and I2 (1.89 g, 7.45 mmol) were sequentially added, and then an ethanol solution (100 mL) of H2SO4 (1.60 mL, 30.0 mmol) was added. The reaction solution was refluxed for one hour at 65° C. The loss of raw materials was confirmed by TLC (HexH:AcOEt=4:1), and an ethanol solution (100 mL) of NaOH (1.4 g) was added thereto to neutralize the system. Ethanol was removed, and then the reaction solution was extracted two times with chloroform. The extract was washed two times with water. The organic phase was dried over Na2SO4, and the solvent was removed. The residue was purified by column chromatography (HexH:AcOEt=4:1), and thus compound 1 (3.06 g, 70%) was obtained as a white powder. Thus, 3,6-diiodocarbazole (0.47 g, 7.5%) was obtained as a white powder.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
70%

Synthesis routes and methods III

Procedure details

To a dioxane solution (10 mL) of triphenylphosphine (139 mg, 0.53 μmol), palladium acetate (40.0 mg, 0.18 μmol) and triethylamine (0.59 μL, 4.23 mmol) were sequentially added, and the mixture was stirred for 5 minutes at 75° C. A dioxane solution (15 mL) of compound 1 (1.03 g, 3.52 mmol) and acrylonitrile (0.46 μL, 7.04 mmol) were added, and the reaction solution was refluxed for 11.5 hours. The product was confirmed by TLC (HexH:AcOEt=4:1), and then the palladium powder was removed by cotton filtration. The product was purified by column chromatography (HexH:AcOEt=4:1), and compound 2 (0.14 g, 18%, trans:cis=97:3) was obtained as a white powder, while compound 1 (0.37 g, recovery rate 37%) was recovered as a white powder.
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
0.59 μL
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.03 g
Type
reactant
Reaction Step Four
Quantity
0.46 μL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
18%
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the spatial arrangement of the rings in 9-hexyl-3-iodo-9H-carbazole?

A1: The three rings in the 9-hexyl-3-iodo-9H-carbazole molecule are almost coplanar. The two outer rings of the carbazole system deviate slightly from perfect planarity, forming a dihedral angle of 0.43° [].

Q2: Does the crystal structure of 9-hexyl-3-iodo-9H-carbazole reveal any significant intermolecular interactions?

A2: No, the crystal packing of 9-hexyl-3-iodo-9H-carbazole does not exhibit any short intermolecular contacts []. This suggests that the molecules pack relatively loosely in the solid state.

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